4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide -

4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide

Catalog Number: EVT-6100240
CAS Number:
Molecular Formula: C24H33N3O3
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4 - [[(7R) -8- cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl] amino] -3- methoxy -N- (1- methyl-4-piperidinyl) benzamide

Compound Description: This compound serves as a key structural analog of the target compound, 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide. It exhibits significant activity as a therapeutic agent for autoimmune diseases and has been investigated for its potential in developing novel multi-hydrate and polymorph forms for pharmaceutical applications [, ].


2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl- 3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714)

Compound Description: CP-724,714 is an anticancer drug that unfortunately exhibits hepatotoxicity, leading to its discontinuation in clinical trials []. Research into its metabolism revealed that it undergoes extensive oxidative metabolism, primarily mediated by cytochrome P450s (CYPs) and aldehyde oxidase (AO).


3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

Compound Description: ABT-670 acts as a dopamine D4 agonist and was developed as a potential treatment for erectile dysfunction []. It stands out for its superior oral bioavailability compared to earlier arylpiperazine-based D4 agonists. This improvement stems from the incorporation of an N-oxy-2-pyridinyl moiety, which not only enhances its agonist activity but also mitigates its metabolic rate.


N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide (23)

Compound Description: This compound is a potent neuroleptic agent, exhibiting approximately 15 times greater activity compared to metoclopramide []. It was developed as part of a series exploring benzamide derivatives of N,N-disubstituted ethylenediamines.


cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: Recognized for its potent neuroleptic activity, YM-09151-2 demonstrates significantly higher potency compared to haloperidol and metoclopramide []. Developed as part of a series of benzamide derivatives of 1-substituted 3-aminopyrrolidines, this compound exhibits a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting its potential as a therapeutic agent with reduced side effects.


(-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)

Compound Description: FLB 457 is recognized as a potent dopamine D2 receptor antagonist []. Its biological activity is stereospecific, restricted to the S-enantiomer. Structurally, FLB 457 is characterized by a planar benzamide moiety, stabilized by intramolecular hydrogen bonding.


(-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463)

Compound Description: FLB 463, structurally analogous to FLB 457, also acts as a potent and stereospecific dopamine D2 receptor antagonist, with activity limited to the S-enantiomer []. The molecular conformations of FLB 463 and FLB 457 are strikingly similar. FLB 463 distinguishes itself through an additional intramolecular hydrogen bond due to the presence of a 2-hydroxyl group.


(R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]benzamides and -salicylamides

Compound Description: This series of compounds exhibits potent dopamine D2 receptor antagonist activity, with a pronounced stereoselectivity favoring the R enantiomer []. Notably, benzamides within this series with a 2,3-dimethoxy substitution pattern or salicylamides with a 5,6-dimethoxy substitution pattern demonstrate exceptionally high potency, comparable to established D2 antagonists.


4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride (14C‐batanopride)

Compound Description: 14C‐batanopride is a radiolabeled analog of the antiemetic drug batanopride []. This radiolabeled version is essential for pharmacokinetic and metabolic studies, enabling researchers to track the drug's distribution and breakdown within the body.


4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO represents a potential oxidative impurity identified during the manufacturing of Venetoclax, a BCL-2 inhibitor used in treating blood cancers []. It's formed via the oxidation of Venetoclax, particularly under oxidative stress conditions.


2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

Compound Description: VHA is another significant impurity found during Venetoclax synthesis. It's generated from VNO through a Meisenheimer rearrangement reaction []. The presence of these impurities emphasizes the importance of monitoring and controlling reaction conditions during drug manufacturing to ensure the purity and safety of the final product.


(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6- methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent non-peptide bradykinin B1 receptor antagonist. This compound demonstrates a high affinity for B1 receptors and exhibits promising efficacy in various in vivo models of inflammation and pain [].


4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 exhibits potent activity as an allosteric antagonist of the CCR5 receptor []. Notably, it demonstrates a unique mechanism of action, effectively blocking the binding of chemokine 125I-MIP-1α while not affecting 125I-RANTES binding. It also inhibits the calcium response triggered by CCR5 activation by CCL5 (RANTES).


3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574)

Compound Description: ICA-105574 stands out as a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel []. Its unique mechanism of action primarily involves the removal of hERG channel inactivation. This compound is a valuable tool for studying hERG channel function and its role in cardiac physiology.


(S,1S)-N-[2-Hydroxy-1-(isopropyl)ethyl]-3-methoxy-1′,N-dimethyl-2,2′-binaphthalene-1-carboxamide (22)

Compound Description: Compound 22, a derivative of 2,2′-binaphthalene, was synthesized and its absolute configuration determined through X-ray crystallography and circular dichroism (CD) spectroscopy []. This compound serves as a valuable chiral reference compound for assigning absolute configurations to other 2,2′-binaphthalene derivatives.


(R,4S)-4-Isopropyl-3-methyl-2-(1′,2′,4′-trimethyl-2,2′-binaphthalen-1-yl)-4,5-dihydrooxazolium iodide (38)

Compound Description: This compound, like compound 22, represents a 2,2′-binaphthalene derivative synthesized and characterized to determine its absolute configuration []. The knowledge gained from such studies contributes to a deeper understanding of the stereochemical aspects of these compounds.


(3S)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97)

Compound Description: RTI-5989-97 is a selective κ-opioid receptor antagonist characterized by a long duration of action []. This prolonged activity is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1.


(3R)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-194)

Compound Description: RTI-5989-194, similar to RTI-5989-97, functions as a selective κ-opioid receptor antagonist with a long duration of action []. Its prolonged effect is also associated with its capacity to activate JNK1. These findings underscore the role of JNK activation in the sustained pharmacological effects of certain κ-opioid receptor antagonists.


(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-241)

Compound Description: RTI-5989-241 belongs to the same class as RTI-5989-97 and RTI-5989-194, acting as a selective and long-acting κ-opioid receptor antagonist []. The prolonged duration of action is similarly attributed to its JNK1 activation capability, further strengthening the link between JNK activation and sustained antagonist effects.


Nor-Binaltorphimine (Nor-BNI)

Compound Description: Nor-BNI serves as a prototypical example of a long-acting κ-opioid receptor antagonist []. Its mechanism of action, involving JNK activation, has been extensively studied, providing a framework for understanding the pharmacological behavior of other long-acting antagonists in this class.


(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic, another selective κ-opioid receptor antagonist, shares the characteristic long duration of action with other compounds in this class []. Its efficacy in activating JNK1 correlates with its extended pharmacological effects.


5-Methoxy-3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole succinate (RU 24969)

Compound Description: RU 24969 acts as a 5-HT1A receptor agonist, demonstrating efficacy in various experimental models []. Its selectivity for 5-HT1A receptors makes it a valuable tool in studying the role of this receptor subtype in the central nervous system.


1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane HCl

Compound Description: This compound functions as a serotonin receptor agonist, displaying activity at various subtypes []. Its use in research helps elucidate the role of serotonergic signaling in different physiological processes.


N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY 100635)

Compound Description: WAY 100635 acts as a selective antagonist at the 5-HT1A receptor []. This compound is a valuable tool in pharmacological studies aiming to understand the role of the 5-HT1A receptor in various physiological and behavioral processes.


2′-Methyl-4′-(5-methyl[1,2,4]oxadiazol-3-yl)-biphenyl-4-carboxylic acid [4-methodoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide (GR 127,935)

Compound Description: GR 127,935 exhibits antagonistic activity at both 5-HT1B and 5-HT1D receptors []. This dual activity makes it a valuable tool for dissecting the roles of these receptor subtypes in various physiological and behavioral responses.


4-Iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl- benzamide (p-MPPI)

Compound Description: p-MPPI is classified as a selective 5-HT1A receptor antagonist []. It's a valuable pharmacological tool used to investigate the role of the 5-HT1A receptor subtype in a variety of physiological and behavioral processes.


(S)-3-Fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (JSPA0658)

Compound Description: JSPA0658 is a selective κ-opioid receptor antagonist with a short duration of action []. This short duration differentiates it from other κ-opioid receptor antagonists discussed earlier and highlights the structural diversity within this class of compounds.


(S)-3-Fluoro-4-(4-((2-(3,5-bis(trifluoromethyl)phenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (JSPA071B)

Compound Description: JSPA071B is another example of a short-acting, selective κ-opioid receptor antagonist []. The presence of fluorine and trifluoromethyl groups in its structure suggests that these substituents might contribute to its shorter duration of action compared to long-acting analogs.


2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-4455242)

Compound Description: PF-4455242 is classified as a short-acting κ-opioid receptor antagonist []. Its short duration of action distinguishes it from other antagonists in this class that exhibit prolonged effects.


(S)-3-Fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (FP3FBZ)

Compound Description: FP3FBZ belongs to the category of short-acting, selective κ-opioid receptor antagonists []. It serves as an important tool in pharmacological studies for investigating the therapeutic potential of κ-opioid receptor antagonism in various conditions, including pain and addiction.


Benzamide,N-[2-[4-[5-[3,3-dimethyloxiranyl]-4-hydroxy-3-methyl-2-pentenyl]oxy] phenyl]ethyl

Compound Description: This benzamide derivative was identified as a major component in the petroleum ether extract of Mucuna pruriens leaves []. While its specific biological activity was not elaborated upon in the study, its presence as a major constituent in a plant with known medicinal properties suggests potential pharmacological relevance.


N-(2-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This benzamide derivative, along with its acetyl derivative, was isolated from Swinglea glutinosa, a plant known for its medicinal properties []. Despite demonstrating weak cytotoxicity against several cancer cell lines, this compound underscores the potential of exploring natural sources for novel benzamide derivatives with therapeutic potential.


N-[7-[5(R)-[7-[1,2-Dihydro-4-hydroxy-1-methyl-2-oxo-3-pyridinyl]-6-methyl-7-oxo-1(E),3(E),5(E)-heptatrienyl]tetrahydro-3(S),4(R)-dihydroxyfuran-2(S)-yl]-6(S)-methoxy-5,7(R)-dimethyl-2(E),4(E)-heptadienyl]-α(S)-ethyl-5,5-dimethyltetrahydro-2(R),3(R),4(R)-trihydroxy-6(S)-[1(E),3(Z)-pentadienyl]-2H-pyran-2-acetamide (Aurodox)

Compound Description: Aurodox is a structurally complex antibiotic that shares structural similarities with mocimycin, another antibiotic []. Its intricate structure, characterized by multiple chiral centers and exocyclic double bonds, makes it a challenging target for synthetic chemists.

Properties

Product Name

4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide

IUPAC Name

4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(1-pyridin-2-ylpropan-2-yl)benzamide

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C24H33N3O3/c1-17(2)27-13-10-21(11-14-27)30-23-16-19(8-9-22(23)29-4)24(28)26-18(3)15-20-7-5-6-12-25-20/h5-9,12,16-18,21H,10-11,13-15H2,1-4H3,(H,26,28)

InChI Key

FHLVOZBERTUZSC-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NC(C)CC3=CC=CC=N3)OC

Canonical SMILES

CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NC(C)CC3=CC=CC=N3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.